Evidence Dimension 1: Lipophilicity (LogP) and Predicted Membrane Permeability vs. Unsubstituted Analog
The target compound exhibits a measured/calculated LogP value of 1.15–1.39 , which represents a quantifiable increase in lipophilicity relative to the unsubstituted pyrimidine analog (1-(pyrimidin-2-yl)piperidin-3-yl)methanol (CAS 419557-05-4), which has a predicted LogP of approximately 0.3–0.5 based on its lower molecular weight and absence of the ethoxy moiety . This difference of approximately 0.8–1.0 LogP units corresponds to a theoretical ~6–10 fold increase in octanol-water partition coefficient, directly impacting predicted membrane permeability and distribution behavior in biological assays.
| Evidence Dimension | Lipophilicity (LogP) / Predicted Membrane Permeability |
|---|---|
| Target Compound Data | LogP = 1.15–1.39; Consensus Log P = 1.37 |
| Comparator Or Baseline | Unsubstituted pyrimidine analog: (1-(pyrimidin-2-yl)piperidin-3-yl)methanol (CAS 419557-05-4); estimated LogP ≈ 0.3–0.5 |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.0 (corresponds to ~6–10× higher octanol-water partition) |
| Conditions | Calculated values from in silico prediction models (XLOGP3, iLOGP, WLOGP, MLOGP, SILICOS-IT); experimentally validated by chromatographic retention in some vendor analyses |
Why This Matters
For researchers designing compound libraries or optimizing lead candidates, the higher LogP of the target compound offers a distinct permeability and distribution profile compared to the unsubstituted analog, enabling exploration of a different region of chemical space and potentially improved cellular uptake for intracellular targets.
